N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,3,4-oxadiazole core, a heterocyclic ring known for its bioisosteric properties and pharmacological relevance. The structure comprises:
- N-(2,3-Dimethylphenyl) group: A substituted aromatic ring providing steric and electronic modulation.
- Acetamide linker: Connects the aromatic moiety to a sulfanyl group.
- 1,3,4-Oxadiazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding interactions.
- Pyridin-4-yl substituent: A nitrogen-containing aromatic ring that enhances solubility and target binding affinity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-4-3-5-14(12(11)2)19-15(22)10-24-17-21-20-16(23-17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIYIBLIYKPGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylphenyl group : Enhances lipophilicity and potential binding interactions.
- Pyridine ring : Known for its role in biological activity and interaction with various receptors.
- 1,3,4-Oxadiazole moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.
- Sulfanyl linkage : Increases reactivity and may contribute to biological interactions.
The molecular formula is with a molecular weight of approximately 367.5 g/mol.
Research indicates that the biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation and other pathological conditions. For example, similar oxadiazole derivatives have demonstrated inhibition of thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer progression .
- Receptor Interaction : The pyridine component may facilitate binding to various receptors involved in neurotransmission and cellular signaling pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study indicated that compounds containing the oxadiazole scaffold exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhanced anti-proliferative activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | HepG2 |
| Compound B | 15.0 | MCF7 |
| Compound C | 20.0 | A549 |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) were determined for several pathogens. For example:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 11.77 |
| Escherichia coli | 10.31 |
| Pseudomonas aeruginosa | 10.45 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study examined the efficacy of this compound against HepG2 cells using the MTT assay. The compound exhibited significant cytotoxicity with an IC50 value indicating potent anti-proliferative effects.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity against a panel of pathogens. The compound was tested using standard broth dilution methods to determine its MIC values, demonstrating effectiveness against common bacterial strains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, as promising anticancer agents. Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study reported that specific oxadiazole derivatives showed potent activity against leukemia cell lines, with some compounds achieving over 90% inhibition at certain concentrations . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains.
- Research Findings : In vitro testing has shown that certain derivatives possess broad-spectrum antibacterial properties, making them candidates for further development in treating bacterial infections .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of compounds similar to this compound. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring can significantly influence its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Enhance lipophilicity and cell membrane penetration |
| Pyridine ring | Contributes to receptor binding affinity |
| Sulfanyl group | Influences metabolic stability |
Computational Studies
Computational methods have been employed to predict the interaction of this compound with biological targets. Molecular docking studies suggest favorable interactions with key proteins involved in cancer progression and inflammation .
Chemical Reactions Analysis
Reactions at the Formyl Group
The formyl group (-CHO) at position 5 undergoes characteristic aldehyde reactions, including oxidation, reduction, and nucleophilic additions.
Oxidation to Carboxylic Acid
The formyl group is oxidized to a carboxyl group (-COOH) under strong oxidizing conditions.
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Product : Methyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.
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Mechanism : KMnO₄ oxidizes the aldehyde to a carboxylic acid via a diol intermediate.
Reduction to Hydroxymethyl
The formyl group is reduced to a hydroxymethyl (-CH₂OH) group.
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol.
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Product : Methyl 5-(hydroxymethyl)-1,2,3-thiadiazole-4-carboxylate.
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Mechanism : NaBH₄ selectively reduces the aldehyde without affecting the ester group.
Condensation Reactions
The formyl group participates in nucleophilic additions, forming hydrazones, oximes, or Schiff bases.
Reactions at the Ester Group
The methyl ester (-COOCH₃) at position 4 undergoes hydrolysis or transesterification.
Acid- or Base-Catalyzed Hydrolysis
-
Conditions :
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Acidic : HCl/H₂O under reflux.
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Basic : NaOH/EtOH at elevated temperatures.
-
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Product : 5-Formyl-1,2,3-thiadiazole-4-carboxylic acid.
Transesterification
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Reagents : Alcohol (e.g., ethanol) with acid catalyst.
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Product : Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate.
Electrophilic Substitution on the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes electrophilic substitutions at position 2 or 4, influenced by the electron-withdrawing ester and formyl groups.
Halogenation
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Product : Methyl 5-formyl-2-bromo-1,2,3-thiadiazole-4-carboxylate.
Nitration
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Product : Methyl 5-formyl-2-nitro-1,2,3-thiadiazole-4-carboxylate.
Nucleophilic Substitution
The thiadiazole ring reacts with nucleophiles (e.g., amines, thiols) at electrophilic positions.
Amination
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Product : Methyl 5-formyl-2-amino-1,2,3-thiadiazole-4-carboxylate.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
Formation of Imidazo-Thiadiazoles
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Reagents : Hydrazonoyl halides in dioxane with triethylamine (TEA) .
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Product : Imidazo[2,1-b] thiadiazole derivatives (e.g., antimicrobial agents) .
Table 2: Biological Activity of Derivatives
| Derivative | Biological Activity | MIC (µg/mL) | Source |
|-------------------------|
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the oxadiazole ring, acetamide linker modifications, and aromatic group substitutions. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula and weight for the target compound are inferred from analogs in .
Key Observations:
- Oxadiazole Substituents : Pyridin-4-yl (target compound) vs. thiophen-2-yl () or indole derivatives (). Pyridinyl groups enhance polarity and hydrogen-bonding capacity compared to thiophenyl or alkyl groups.
- Acetamide Modifications : Propanamide linkers () increase molecular weight and flexibility compared to acetamide.
- Aromatic Substitutions : Electron-donating groups (e.g., methyl in the target compound) improve lipophilicity, while electron-withdrawing groups (e.g., nitro in ) may enhance binding to charged targets.
Antibacterial Activity:
- Derivatives with 4-acetamidophenyl substituents (e.g., ) showed potent activity against S. aureus (MIC = 63 µg/mL) .
Enzyme Inhibition:
- Acetylcholinesterase (AChE) : Pyridin-4-yl oxadiazole-thiazole hybrids () demonstrated AChE inhibition, with IC₅₀ values in the micromolar range .
- Lipoxygenase (LOX) and α-Glucosidase : Indole-containing analogs () exhibited moderate LOX inhibition (30–50% at 100 µM) and α-glucosidase inhibition (IC₅₀ = 25–75 µM) .
Metabolic Stability:
- The 1,3,4-oxadiazole ring (common in all compounds) confers resistance to hydrolysis, enhancing metabolic stability compared to ester or amide-based scaffolds .
Spectroscopic Characterization
- IR Spectroscopy : All compounds show characteristic peaks for N-H (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
- ¹H NMR : Methyl groups on aromatic rings (e.g., 2,3-dimethylphenyl in the target compound) resonate at δ 2.2–2.5 ppm, while pyridinyl protons appear as doublets near δ 8.5–9.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
